Didecyl hydrogen phosphate

Description

Contextualization within Phospholipid Chemistry and Amphiphilic Systems

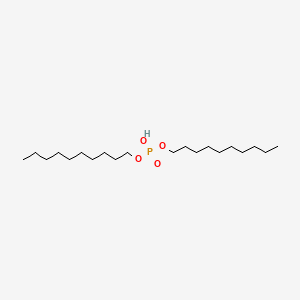

Didecyl hydrogen phosphate's molecular architecture, featuring a hydrophilic phosphate (B84403) head and two hydrophobic decyl tails, firmly places it within the realm of amphiphilic molecules. ontosight.ai This dual nature drives its self-assembly in aqueous environments, forming structures like vesicles and bilayers that mimic natural cell membranes. ontosight.ai While not a traditional phospholipid due to the absence of a glycerol (B35011) backbone and choline (B1196258) or ethanolamine (B43304) headgroup, its behavior as a synthetic surfactant allows it to serve as a simplified model for studying the more complex interactions within biological membranes. nih.gov

The study of such synthetic amphiphiles is crucial for understanding the fundamental principles governing the structure and function of biological membranes. nih.govnih.gov Researchers utilize these systems to investigate phenomena like membrane fusion, lipid mixing, and the influence of physical parameters on bilayer stability. nih.gov For instance, studies have explored the fusion between vesicles made from this compound and those composed of natural phospholipids (B1166683) like phosphatidylserine, revealing that such interactions can be controlled by factors like temperature and the physical state of the membranes involved. nih.gov This research provides valuable insights into the dynamic nature of lipid bilayers.

The amphiphilic character of this compound also makes it a valuable component in the creation of various functional materials. Its ability to form stable emulsions and dispersions is exploited in numerous applications, from drug delivery systems to advanced material formulations. ontosight.aismolecule.com

Historical Research Trajectories and Current Academic Significance

The journey of organophosphorus compounds began in the 19th century, with early syntheses laying the groundwork for a vast field of chemistry. mdpi.comresearchgate.netnih.gov Key milestones include the synthesis of triethyl phosphate in 1848 and tetraethyl pyrophosphate in 1854. mdpi.comresearchgate.net The 20th century saw a rapid expansion in organophosphorus chemistry, initially driven by the development of insecticides and, regrettably, chemical warfare agents. mdpi.comnih.govneptjournal.com

The specific research trajectory of dialkyl phosphates like this compound is closely linked to the broader exploration of surfactants and their applications. The recognition of their ability to self-assemble and modify interfaces propelled their use in various industrial and research settings.

Currently, this compound and its analogs are subjects of significant academic interest for several reasons:

Model Membrane Systems: Their relative simplicity compared to natural phospholipids makes them excellent models for biophysical studies of lipid bilayers. ontosight.ai

Drug Delivery: The capacity to form vesicles (liposomes) allows for the encapsulation of both hydrophobic and hydrophilic molecules, making them promising vehicles for targeted drug delivery. ontosight.aismolecule.com

Materials Science: this compound is used to modify the surface properties of materials, enhancing their performance in composites and coatings. For example, it has been used to improve the flame retardancy and mechanical properties of epoxy resins. rsc.org

The ongoing research into this compound continues to uncover new applications and deepen our understanding of amphiphilic systems, underscoring its enduring significance in the scientific community.

Properties of this compound

| Property | Value |

| Molecular Formula | C20H43O4P |

| Molecular Weight | 378.5 g/mol |

| Appearance | Varies (can be a viscous liquid or waxy solid) |

| Key Feature | Amphiphilic nature with a hydrophilic phosphate head and two hydrophobic decyl tails |

Structure

2D Structure

Properties

IUPAC Name |

didecyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43O4P/c1-3-5-7-9-11-13-15-17-19-23-25(21,22)24-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAUASBJFFBWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOP(=O)(O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884439 | |

| Record name | Phosphoric acid, didecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7795-87-1 | |

| Record name | Phosphoric acid, didecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7795-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, didecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didecyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, didecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, didecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Didecyl hydrogen phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YD89BM7CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Didecyl Hydrogen Phosphate

Established Synthetic Routes and Reaction Conditions

The synthesis of didecyl hydrogen phosphate (B84403) and other long-chain alkyl phosphates primarily involves the phosphorylation of the corresponding alcohol. Key reagents in this process include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net The choice of the phosphating agent and reaction conditions significantly influences the final product composition. researchgate.net

Ethoxylation and Phosphorylation Approaches

One common route to synthesizing phosphate esters involves the initial ethoxylation of a long-chain alcohol, followed by phosphorylation. google.com Ethoxylation introduces ethylene (B1197577) oxide units to the alcohol, creating a polyoxyethylene chain. This intermediate is then reacted with a phosphating agent like phosphorus pentoxide or polyphosphoric acid to yield the phosphate ester. researchgate.net The degree of ethoxylation can be controlled to alter the properties of the final product. researchgate.net

The direct phosphorylation of fatty alcohols with phosphorus pentoxide is a widely used industrial method. elpub.ru The reaction typically produces a mixture of mono- and dialkyl phosphates. researchgate.netelpub.ru The temperature for these reactions can range from approximately -80°C to 90°C, with a preferred range of -20°C to 30°C for certain phosphorylation processes. google.com

For instance, the synthesis of dodecyl isopropyl hydrogen phosphate involves the slow addition of a mixture of 1-dodecanol (B7769020) and isopropyl alcohol to a slurry of phosphorus pentoxide in hexane, with the temperature maintained below the boiling point of the solvent. prepchem.com

Control of Product Selectivity in Phosphate Ester Synthesis

Controlling the ratio of monoalkyl to dialkyl phosphate esters in the final product is a critical aspect of the synthesis. researchgate.net This selectivity is influenced by several factors, including the properties of the alcohol feedstock (such as structural changes and molecular weight distribution) and the specific synthesis conditions. elpub.ru

Strategies to enhance the formation of monoalkyl phosphates include the addition of water to the reaction mixture to hydrolyze dialkyl phosphate esters. google.com Another approach involves using a sustained-release method for adding phosphorus pentoxide, which can increase the mole fraction of the monoalkyl phosphate. researchgate.net The pKa of the Brønsted acids involved can also be exploited to control alkylation selectivity in certain reactions. rsc.org

Self-assembly of aminoacyl phosphate esters has been shown to be a mechanism for controlling reactivity and achieving selectivity in peptide bond formation, suggesting that molecular organization can play a key role in directing reaction pathways. nih.gov

Industrial-Scale Synthesis Considerations for Didecyl Hydrogen Phosphate Analogues

On an industrial scale, the synthesis of alkyl phosphates often utilizes industrial-grade fatty alcohols and phosphating agents like phosphorus pentoxide. researchgate.netelpub.ru The goal is to develop efficient and cost-effective processes that yield products with desired properties for specific applications, such as surfactants for enhanced oil recovery. elpub.ruresearchgate.net

The reaction conditions, including temperature, reaction time, and the molar ratio of reactants, are carefully optimized. For example, in the synthesis of monostearyl acid phosphate, the optimal temperature is between 80°C and 85°C. google.com The physical properties of the resulting phosphate esters, such as their pour points, are also a significant consideration for commercial acceptability, especially for applications requiring liquid formulations. google.com

The table below outlines common phosphating agents and their typical reaction conditions for the synthesis of alkyl phosphate esters.

| Phosphating Agent | Reactant | Typical Reaction Temperature | Key Outcome | Reference |

| Phosphorus Pentoxide (P₂O₅) | Fatty Alcohols | 60-120°C | Mixture of mono- and di-esters | researchgate.net |

| Polyphosphoric Acid (PPA) | Ethoxylated Alcohols | 60-120°C | Mono- and di-esters | researchgate.net |

| Phosphorus Oxychloride (POCl₃) | Alcohols | Varies | Trialkyl phosphates (in presence of base) | wikipedia.org |

Advanced Derivatization for Tailored Research Applications

Derivatization of this compound and its analogues allows for the modification of their chemical properties, enabling their use in specialized research contexts. digitaloceanspaces.comrsc.org

Chemical Reactions for Property Modification

Various chemical reactions can be employed to modify the structure and function of alkyl phosphates. One common method is esterification, where the phosphate group is reacted with an alcohol. researchgate.net For analytical purposes, derivatization is often necessary to alter the analyte's properties for techniques like gas chromatography. digitaloceanspaces.comrsc.org For instance, dialkyl phosphates can be converted to their trimethylsilane (B1584522) (TMS) esters for improved chromatographic separation. digitaloceanspaces.comrsc.org

Another approach involves grafting the phosphate onto other molecules. For example, dodecyl dihydrogen phosphate has been grafted onto the surface of composite particles to create inorganic-organic hybrids with hydrophobic surfaces. scispace.com The modification of enzymes with chemical reagents, including those involving phosphate groups, can alter their catalytic properties and substrate specificity. whiterose.ac.ukmdpi.com

Ester Exchange Reactions

Ester exchange, or transesterification, is a significant reaction for modifying phosphate esters. wikipedia.orgresearchgate.net This process involves the exchange of an alcohol group in the ester with another alcohol. wikipedia.org The reaction is reversible and can be driven to completion by removing one of the products, such as a volatile alcohol, by distillation. wikipedia.org

Transesterification of phosphate triesters is a key mechanism in the development of dynamic covalent networks, which are materials that can rearrange their structure under external stimuli. researchgate.net This reaction can be catalyzed by a base and can proceed without the need for external catalysts at elevated temperatures. researchgate.netkuleuven.be The exchange can also occur between a tri-substituted phosphite (B83602) or phosphate and the corresponding phosphorus acid or its salt to produce dior mono-substituted esters in high yields. google.com

The table below summarizes different derivatization strategies for phosphate esters.

| Derivatization Method | Reagent/Condition | Purpose | Outcome | Reference |

| Silylation | BSTFA, Pyridine, TMCS | Analytical quantification | Forms TMS esters for GC analysis | digitaloceanspaces.comrsc.org |

| Grafting | Dodecyl dihydrogen phosphate | Surface modification | Creates hydrophobic inorganic-organic hybrids | scispace.com |

| Transesterification | Alcohol, Heat/Catalyst | Property modification | Exchange of alcohol groups | wikipedia.orgresearchgate.net |

| Acid/Salt Exchange | Phosphorous/Phosphoric Acid | Synthesis of partial esters | High yield of dior mono-substituted esters | google.com |

Mechanistic Investigations of Didecyl Hydrogen Phosphate Interactions

Interfacial and Membrane Interaction Mechanisms

As an amphipathic molecule, didecyl hydrogen phosphate (B84403) exhibits significant surface activity, allowing it to readily interact with and integrate into lipid bilayers. opsdiagnostics.comcambridge.org This interaction is governed by a combination of hydrophobic and electrostatic forces, which in turn can alter the fundamental properties of the membrane. nih.gov

Alteration of Biological Membrane Integrity and Permeability

Didecyl hydrogen phosphate, like other surfactants, can modify the integrity and permeability of biological membranes. smolecule.com Its amphiphilic nature allows the monomeric form of the molecule to insert into the lipid bilayer. opsdiagnostics.comcambridge.org This process disrupts the ordered packing of the native membrane phospholipids (B1166683). The insertion of the two dodecyl chains into the hydrophobic core of the membrane, coupled with interactions between the phosphate headgroup and the membrane surface, can increase the fluidity of the bilayer. acs.orgnih.gov

This disruption can lead to a compromised barrier function, resulting in increased membrane permeability to ions and other small molecules. nih.govwiley.com The extent of this disruption is dependent on the concentration of this compound. At sufficient concentrations, the accumulation of surfactant molecules within the membrane can lead to the formation of pores or even the complete solubilization of the membrane into mixed micelles. opsdiagnostics.com The integrity of vesicle models can be assessed using dye leakage assays, where the release of an encapsulated fluorescent dye indicates a loss of membrane integrity. researchgate.net The chemical interactions driving this behavior include ion pairing and hydrogen bonding between the phosphate headgroup and the lipid headgroups of the membrane. nih.gov

Influence on Cellular Uptake and Transport Processes

The alteration of membrane permeability by this compound directly influences cellular uptake and transport. smolecule.commdpi.com By increasing the passive diffusion of substances across the cell membrane, it can enhance the intracellular accumulation of various compounds. nih.govmdpi.com Changes in membrane fluidity and surface charge can also affect more complex transport mechanisms, such as endocytosis, which are crucial for the uptake of larger molecules. researchgate.netnih.gov The introduction of lipophilic dodecyl residues has been shown to increase the cellular uptake of modified oligonucleotides, demonstrating the significant role of such alkyl chains in mediating membrane interactions. mdpi.com

Modulation of Protein Behavior at Membrane Interfaces

By integrating into the lipid bilayer, this compound alters the local microenvironment surrounding membrane-bound proteins. This change in the lipid matrix can influence the conformation, stability, and function of these proteins. nih.govnih.gov The interactions can be multifaceted: the phosphate headgroup can form electrostatic or hydrogen bonds with charged or polar amino acid residues at the protein-membrane interface, while the hydrophobic tails interact with the nonpolar transmembrane domains of the protein. nih.govnih.gov

This modulation is foundational to the use of dialkyl phosphates in creating organized structures on solid supports. For instance, this compound has been used to form layer-by-layer assemblies with proteins like hemoglobin and myoglobin (B1173299) on electrode surfaces. nih.gov In this application, the self-assembled bilayer of this compound provides a biocompatible interface that helps to immobilize the protein while maintaining its structure and, in some cases, its electrochemical activity. nih.gov

Supramolecular Assembly and Bilayer Formation Dynamics

The defining characteristic of this compound in aqueous solution is its spontaneous self-assembly into ordered supramolecular structures. unibe.ch This behavior is driven by the hydrophobic effect, where the nonpolar didecyl tails aggregate to minimize their contact with water, while the hydrophilic phosphate headgroups remain exposed to the aqueous environment. rsc.org

This self-assembly process leads to the formation of various aggregates, most notably bilayer vesicles and planar bilayers. rsc.orgnih.gov These structures are analogous to the lipid bilayers that form biological membranes. rsc.org The resulting bilayers have a hydrophobic interior, with a thickness determined by the length of the alkyl chains, and a hydrophilic surface composed of the phosphate headgroups. rsc.org Research on similar long-chain dialkyl phosphates demonstrates their ability to form stable complexes and multilayers, highlighting the robustness of these self-assembled architectures. nih.gov The process can be controlled to build structures layer-by-layer, allowing for the creation of complex, multi-component films. rsc.org

Protonation State Influence on Lipid Packing and Conformation

The phosphate headgroup of this compound can exist in different protonation states depending on the pH of the surrounding medium. mdpi.com This change in protonation, and therefore in charge, significantly influences the packing and conformation of the molecules within a self-assembled structure. wiley.comresearchgate.net

Studies on analogous phosphate-containing lipids provide a clear mechanistic model. nih.gov

At higher pH , the phosphate group is more likely to be deprotonated, carrying a greater negative charge. This leads to increased electrostatic repulsion between adjacent headgroups. This repulsion forces the molecules further apart, resulting in a larger area per molecule and a decrease in the packing density, which corresponds to a more fluid, less ordered membrane state. nih.gov

At lower pH , the phosphate headgroup becomes more protonated, reducing its negative charge. This diminishes the electrostatic repulsion, allowing the molecules to pack more tightly together. This results in a smaller area per molecule and a more ordered, gel-like membrane state. nih.gov

This pH-dependent behavior means that membranes containing this compound can be considered "proton-sensitive," with their physical state being tunable by changes in acidity. mdpi.com This response is maximal around the pKₐ of the headgroup, where small shifts in pH can induce significant changes in membrane properties like lateral pressure and lipid packing. mdpi.com

Adsorption Phenomena and Surface Chemistry

This compound and its analogues readily adsorb to a variety of surfaces, a process governed by its chemical structure and the properties of the surface and solution. acs.org Studies on similar long-chain alkyl phosphates, such as potassium cetyl phosphate, on mineral surfaces like magnesite, reveal that the process is a form of chemical adsorption (chemisorption). mdpi.combibliotekanauki.pl

The adsorption is strongly dependent on pH, which dictates the speciation of the phosphate headgroup. mdpi.com In weakly acidic to neutral conditions, the monoanionic form of the alkyl phosphate is typically the dominant species responsible for adsorption. mdpi.comresearchgate.net The mechanism of adsorption often involves the formation of hydrogen bonds or direct chemical bonding between the phosphate headgroup and the substrate. journalssystem.comresearchgate.netresearchgate.net For instance, on titanium oxide surfaces, dodecyl phosphate forms densely packed, self-assembled monolayers where the phosphate headgroup binds to the surface. acs.org

This adsorption significantly modifies the surface properties of the material. As shown in the table below, based on data from a similar compound, potassium cetyl phosphate, the adsorption onto a mineral surface leads to a marked shift in the surface's electrical properties, as measured by the zeta potential. It also changes the wettability of the surface, as indicated by a change in the contact angle. mdpi.com

Adsorption Mechanisms on Mineral Surfaces (e.g., Kaolinite (B1170537), Hydroxyapatite)

The adsorption of alkyl phosphates like this compound onto mineral surfaces is a complex process governed by the specific properties of both the molecule and the substrate. Studies on analogous molecules, such as dodecyl phosphoric acid (DDPA) and dodecyl phosphate (DPA), provide significant insight into these mechanisms.

On Kaolinite: Density functional theory (DFT) calculations and experimental results reveal that the adsorption of these phosphate compounds is highly dependent on the specific surface of the kaolinite crystal. journalssystem.comresearchgate.net The adsorption energy on the (001) surface, which is an aluminum-hydroxyl surface, is significantly stronger than on the (001̅) surface, a siloxane surface. journalssystem.comresearchgate.net This preferential adsorption indicates that the interaction is not uniform across the mineral. For instance, DPA is more likely to selectively adsorb on the kaolinite surface compared to DDPA, a phenomenon that is important in processes like the flotation-based separation of kaolinite from quartz. journalssystem.comresearchgate.net The mechanism is primarily chemical, involving the formation of strong bonds with the surface. journalssystem.comresearchgate.net

Adsorption Energies of Dodecyl Phosphate (DPA) on Kaolinite Surfaces

| Kaolinite Surface | Adsorption Energy (kJ/mol) | Reference |

|---|---|---|

| (001) Surface (Al-OH terminated) | -81.18 to -152.38 | researchgate.net |

| (001̅) Surface (Si-O terminated) | Significantly weaker than (001) | journalssystem.comresearchgate.net |

On Hydroxyapatite (B223615) (HAp): this compound and its analogs exhibit a high affinity for hydroxyapatite, the primary mineral component of tooth enamel and bone. researchgate.net The adsorption is robust, with very little desorption observed even after washing with water. The mechanism involves the phosphate head groups of the molecule interacting strongly with the calcium ions on the hydroxyapatite surface. researchgate.net This interaction can lead to the formation of a hydrophobic surface layer on the HAp particles. researchgate.net In some cases, the adsorption is so effective that it can be considered a chemical reaction, leading to the formation of a new surface layer rather than simple physical adsorption. byu.edumdpi.com

Role of Phosphate Head Group in Surface Binding Affinity

The phosphate head group is essential for the strong surface binding of this compound, particularly on calcium-rich surfaces like hydroxyapatite. researchgate.net Its importance is highlighted when compared to other surfactant molecules, such as sodium dodecyl sulphate (SDS). While both molecules have long alkyl chains, dodecyl phosphates show a much higher affinity for hydroxyapatite than SDS. researchgate.net This suggests that the phosphate head group is critical for achieving strong, substantive binding to this substrate. researchgate.net

The phosphate group's ability to interact with the HAp surface is a key driver of adsorption. researchgate.netucl.ac.uk The oxygen atoms in the phosphate group can act as hydrogen bond acceptors and can also form strong electrostatic interactions and coordination bonds with the calcium ions of the hydroxyapatite lattice. ucl.ac.ukosu.edu This multi-point attachment contributes to the high binding affinity and stability of the adsorbed layer.

Influence of Hydrogen Bonding and Electrostatic Interactions in Adsorption

The adsorption of this compound onto mineral surfaces is primarily driven by a combination of hydrogen bonding and electrostatic interactions. journalssystem.comresearchgate.netnih.gov

Hydrogen Bonding: On the (001) surface of kaolinite, the oxygen atoms of the phosphate group in DPA can form multiple hydrogen bonds with the hydrogen atoms of the surface Al-OH groups. researchgate.netresearchgate.net Similarly, the acidic proton of dodecyl phosphoric acid (DDPA) can form hydrogen bonds with oxygen atoms on the kaolinite surface. researchgate.net These hydrogen bonds are a major contributor to the strong adsorption energy observed on this surface. researchgate.netosu.edu

Electrostatic Interactions: Electrostatic forces are also a principal component of the binding mechanism. journalssystem.comresearchgate.net The negatively charged phosphate head group is strongly attracted to positively charged sites on the mineral surface, such as the calcium ions (Ca²⁺) on the surface of hydroxyapatite or exposed aluminum ions on the edges of kaolinite crystals. researchgate.netsemanticscholar.org These interactions are fundamental to the initial attraction and subsequent stable adsorption of the molecule. osu.edunih.gov The combination of multiple hydrogen bonds and strong electrostatic attraction results in a stable, chemisorbed layer. researchgate.netbyu.edu

Competitive Adsorption with Biological Molecules (e.g., Saliva Proteins)

In biological environments, such as the oral cavity, the adsorption of molecules like this compound occurs in the presence of competing biological molecules. The surface of tooth enamel (hydroxyapatite) is typically covered by a layer of adsorbed salivary proteins, known as the acquired pellicle. nih.govdiva-portal.org

Studies on the competitive adsorption between dodecyl phosphates and salivary proteins on hydroxyapatite have shown that the presence of a pre-adsorbed salivary film has little to no effect on the subsequent adsorption of the dodecyl phosphate. researchgate.net This indicates a very high affinity of the phosphate surfactant for the hydroxyapatite surface. Furthermore, treatment with dodecyl phosphates can lead to the partial desorption of the pre-adsorbed salivary proteins. uea.ac.uk This suggests that the surfactant can successfully compete for binding sites, potentially displacing some of the less strongly bound proteins from the surface. uea.ac.uknih.gov This competitive ability underscores the strength of the interaction between the phosphate head group and the hydroxyapatite surface.

Complexation and Chelation Mechanisms with Metal Ions

Beyond surface interactions, this compound can act as a ligand, forming complexes with metal ions in solution. This behavior is governed by the principles of coordination chemistry.

Ligand-Metal Ion Binding Energetics and Coordination

The phosphate group of this compound is an effective binding site for metal ions. core.ac.ukwisc.edu The interaction is primarily an electrostatic attraction between the positive metal ion and the negatively charged oxygen atoms of the phosphate group. mdpi.com The strength and geometry of this binding depend on the specific metal ion involved. wisc.eduosti.gov

The process involves the phosphate ligand displacing water molecules from the metal ion's hydration shell to form a more stable metal-ligand complex. nih.gov The binding can be monodentate (one oxygen atom binds to the metal) or bidentate (two oxygen atoms chelate the metal), with bidentate chelation generally forming more stable complexes. nih.govnist.gov The energetics of this binding are favorable, as reflected by negative binding enthalpy values, indicating a preferred affinity of the metal ion for the phosphate ligand over water molecules. osu.edu Trivalent metal ions like Fe³⁺ generally form stronger bonds with phosphate ligands than divalent ions like Cu²⁺ due to greater electrostatic attraction. mdpi.com

Factors Influencing Ligand-Metal Ion Binding Energetics

| Factor | Description | Reference |

|---|---|---|

| Metal Ion Charge | Higher positive charge (e.g., +3 vs. +2) leads to stronger electrostatic attraction and higher binding energy. | mdpi.com |

| Coordination Geometry | The spatial arrangement of ligands around the metal ion (e.g., tetrahedral, octahedral) is dictated by the metal's electronic structure and ligand properties. | wisc.edu |

| Chelation | Bidentate or polydentate binding by the ligand to the metal ion forms a stable ring structure, increasing complex stability (chelate effect). | nih.gov |

| Ligand Field Stabilization Energy | The electronic stabilization gained by splitting the d-orbitals of the metal ion in the ligand field contributes to the overall stability of the complex. | wisc.edu |

Steric Hindrance Effects of Alkyl Chains on Complex Formation

While the phosphate head group governs the electronic aspects of metal binding, the two long decyl (C10) chains of this compound introduce significant steric effects. researchgate.netresearchgate.net Steric hindrance refers to the way the bulky alkyl chains can physically impede the approach of the ligand to the metal ion or prevent the complex from achieving its most stable coordination geometry. tandfonline.comlibretexts.org

Research on various metal-ligand systems shows that increasing the length or branching of alkyl chains on a ligand generally weakens complex formation and reduces extraction efficiency in solvent extraction systems. osti.govicm.edu.pl The bulky chains can restrict the free rotation needed for the phosphate head group to optimally position itself for binding. chinesechemsoc.org This can lead to the formation of less stable complexes compared to those formed with shorter-chain alkyl phosphates. nih.govoup.com In some cases, steric hindrance can even favor the formation of a different coordination geometry (e.g., tetrahedral over octahedral) that is less crowded. researchgate.neticm.edu.pl Therefore, the large hydrophobic portion of this compound plays a crucial, often inhibitory, role in its ability to chelate metal ions. chinesechemsoc.org

Application in Selective Metal Ion Separation Processes

This compound (DDHP) is recognized for its utility as an extractant in the selective separation of metal ions from aqueous solutions, a critical process in hydrometallurgy, waste treatment, and analytical chemistry. smolecule.com Its efficacy stems from its ability to form stable complexes with metal cations, facilitating their transfer from an aqueous phase to an immiscible organic phase. This separation is typically achieved through solvent extraction or via liquid membrane technologies. smolecule.comlew.ro

In solvent extraction, DDHP, dissolved in a water-immiscible organic solvent like kerosene, acts as a cation exchanger. google.com The extraction mechanism involves the exchange of the acidic proton of the phosphate group with a metal ion (Mⁿ⁺) from the aqueous phase, forming a neutral metal-extractant complex that is soluble in the organic diluent. acs.orgwikipedia.org The equilibrium of this reaction is highly dependent on the pH of the aqueous solution; by controlling the pH, selective extraction of different metals can be achieved. acs.org

Liquid membranes (LMs) offer an alternative and often more efficient method for metal ion separation, utilizing DDHP as a carrier. lew.ro These systems, which include supported liquid membranes (SLMs) and polymer inclusion membranes (PIMs), immobilize the organic phase containing DDHP within a porous support or a polymer matrix. uc.edumdpi.com The metal ion is transported from the feed solution (aqueous phase) across the membrane to a stripping solution on the other side. uc.edu The transport mechanism is a facilitated counter-transport, where the metal ion moves from the feed to the stripping phase, and protons move in the opposite direction, regenerating the carrier within the membrane for continuous transport. nih.gov

The selectivity of DDHP for different metal ions is influenced by several factors, including the nature of the metal ion (charge and ionic radius), the composition of the aqueous phase (presence of other ions and complexing agents), and the pH. rsc.orgsun.ac.za For instance, research has demonstrated the potential for separating various metal ions under specific conditions.

A study on a polymer inclusion membrane (PIM) containing a related dialkyl phosphoric acid, di-2-ethylhexyl phosphoric acid (D2EHPA), which exhibits similar chemical behavior, showed selective transport of zinc(II) from cobalt(II) sulfate (B86663) solutions at a feed phase pH of 3. lew.ro Another study using a bulk liquid membrane with D2EHPA achieved maximum extraction of 98.8% for zinc, 95.8% for copper, and 95.0% for nickel under optimal conditions, highlighting the potential for separating mixtures of these metal ions. lew.ro

Table 1: Research Findings on Metal Ion Separation using Dialkyl Phosphoric Acid Extractants

| Metal Ions | Separation Method | Extractant/Carrier | Key Findings | Reference |

|---|---|---|---|---|

| Zinc(II) from Cobalt(II) | Supported Liquid Membrane (SLM) | Di-2-ethylhexyl phosphoric acid (D2EHPA) | Showed good efficiency for zinc transport at a feed phase pH of 3. | lew.ro |

| Copper(II), Nickel(II), Zinc(II) | Bulk Liquid Membrane (BLM) | Di-2-ethylhexyl phosphoric acid (D2EHPA) | Achieved maximum extraction of 98.8% of zinc, 95.8% of copper, and 95.0% of nickel at optimum conditions. | lew.ro |

| Manganese(II) from Nickel(II) | Polymer Inclusion Membrane (PIM) | Di-2-ethylhexyl phosphoric acid (D2EHPA) | The selectivity coefficient of Mn/Ni was 2.76 under optimal conditions. | lew.ro |

| Uranium from Rare Earth Metals | Solvent Extraction | Tributyl phosphate | Uranium preferentially enters the solvent phase while rare earth metals remain in the aqueous phase. | google.com |

Catalytic Mechanisms of this compound

This compound, as an organophosphorus acid, can function as a Brønsted acid catalyst in various organic reactions. Its catalytic activity is attributed to the acidic proton of the phosphate group, which can protonate substrates, thereby activating them for subsequent chemical transformations.

Catalysis in Organic Transformations

This compound and similar dialkyl hydrogen phosphates are effective catalysts for acid-catalyzed reactions, most notably Fischer esterification. chemguide.co.ukmasterorganicchemistry.com The esterification reaction involves the condensation of a carboxylic acid with an alcohol to produce an ester and water. chemguide.co.uk The reaction is typically slow and reversible, and the presence of a strong acid catalyst is essential to achieve reasonable reaction rates and yields. chemguide.co.uk

The catalytic mechanism of Fischer esterification using an acid catalyst like this compound proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acidic proton from this compound protonates the carbonyl oxygen of the carboxylic acid. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comreaxis.com

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

The efficiency of this compound as a catalyst can be influenced by reaction conditions such as temperature, the ratio of reactants, and the removal of water to shift the equilibrium towards the products. chemguide.co.uk While specific studies focusing solely on this compound as a catalyst are not extensively detailed in the provided search results, the general principles of acid catalysis by organophosphates are well-established. For instance, related phosphate compounds have been shown to catalyze various organic transformations. researchgate.netsemanticscholar.orgdergipark.org.tr The catalytic activity of metal phosphates in reactions like the synthesis of tetrahydrobenzo[a]xanthen-11-ones has been demonstrated, where the acidic sites on the catalyst surface play a crucial role. researchgate.net Similarly, phosphate fertilizers have been used as heterogeneous catalysts for the synthesis of dihydropyrano[c]chromene derivatives. dergipark.org.tr

Table 2: Examples of Acid-Catalyzed Organic Transformations

| Reaction Type | Catalyst Type | Substrates | Product | General Mechanism | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | Brønsted Acid (e.g., this compound) | Carboxylic Acid, Alcohol | Ester | Protonation of carbonyl, nucleophilic attack by alcohol, formation of tetrahedral intermediate, elimination of water. | chemguide.co.ukmasterorganicchemistry.com |

| Acetal (B89532) Hydrolysis | General Acid (e.g., Sodium Decyl Hydrogenphosphate) | Benzaldehyde Acetal | Benzaldehyde, Alcohol | Protonation of the acetal oxygen, followed by cleavage of the C-O bond and subsequent reaction with water. | rsc.org |

| Synthesis of Tetrahydrobenzo[a]xanthen-11-ones | Titanium Dodecylamino Phosphate | Aldehyde, Dimedone, 2-Naphthol | Tetrahydrobenzo[a]xanthen-11-one | Catalyzed by acidic sites on the solid catalyst. | researchgate.net |

| Synthesis of Dihydropyrano[c]chromenes | Phosphate Fertilizers (MAP, DAP, TSP) | Aromatic Aldehyde, Malononitrile, 4-Hydroxycoumarin | Dihydropyrano[c]chromene | Heterogeneous catalysis involving condensation reactions. | dergipark.org.tr |

Advanced Applications of Didecyl Hydrogen Phosphate in Research Domains

Biomedical and Pharmaceutical Research Applications

In the realm of biomedical and pharmaceutical research, didecyl hydrogen phosphate (B84403) is investigated for its utility in formulating complex drug delivery systems. Its amphipathic nature makes it a valuable component in creating lipid-based nanocarriers designed to improve the therapeutic efficacy of various drugs.

Didecyl hydrogen phosphate can be incorporated as a key component in the lipid bilayer of liposomes, which are microscopic vesicles used to encapsulate and deliver therapeutic agents. The inclusion of this compound can influence the physicochemical properties of the liposomes, such as their stability, size, and drug retention capabilities. One notable area of research is the use of didecyl hydrogenphosphate (DDHP) liposomes as carriers for anticancer drugs like doxorubicin.

The encapsulation of drugs within these liposomes is a critical factor for their therapeutic success. High encapsulation efficiency ensures that a significant portion of the drug is contained within the carrier, minimizing free drug toxicity and maximizing the payload delivered to the target site. The composition of the liposome, including the presence of molecules like this compound, plays a crucial role in achieving high encapsulation rates. For instance, in doxorubicin-loaded liposomes, the encapsulation efficiency can be very high, often exceeding 90%. allmultidisciplinaryjournal.comnasa.gov The release of the encapsulated drug is another critical parameter, which can be modulated by the lipid composition.

Below is a representative data table illustrating the characteristics of doxorubicin-loaded liposomes, showing how formulation variables can affect encapsulation efficiency and particle size. While this data is for illustrative purposes and not specific to this compound-containing liposomes, it demonstrates the typical parameters evaluated in such systems.

Table 1: Characteristics of Doxorubicin-Loaded Liposomal Formulations This table is representative of typical data for doxorubicin-loaded liposomes and is intended for illustrative purposes.

| Formulation Code | Lipid Composition | Encapsulation Efficiency (%) | Particle Size (nm) |

|---|---|---|---|

| F1 | Phosphatidylcholine:Cholesterol (2:1) | 85.6 ± 2.1 | 110.3 ± 5.2 |

| F2 | Phosphatidylcholine:Cholesterol (1:1) | 92.3 ± 1.8 | 125.8 ± 4.7 |

The inherent surfactant-like properties of this compound, stemming from its phosphate group and long alkyl chains, suggest its potential to enhance the solubility of poorly water-soluble drugs. By incorporating such drugs into formulations containing this compound, it is possible to create more stable and uniform dispersions, which can lead to improved bioavailability.

While specific studies detailing the use of this compound solely for solubility enhancement are not abundant, its role within liposomal formulations contributes to this effect. Liposomes, by their nature, can encapsulate hydrophobic drugs within their lipid bilayer, effectively shielding them from the aqueous environment and increasing their apparent solubility. The presence of this compound in the lipid membrane can further aid in the solubilization and stabilization of these drug molecules within the bilayer. This improved solubility and the protective nature of the liposomal carrier can lead to enhanced absorption and bioavailability of the encapsulated drug.

The development of targeted drug release systems aims to deliver a therapeutic agent specifically to the site of disease, thereby increasing efficacy and reducing side effects. This compound can be a component of advanced liposomal systems designed for targeted release. These "smart" liposomes can be engineered to release their contents in response to specific physiological or external stimuli, such as changes in pH, temperature, or the presence of certain enzymes. bolton.ac.ukresearchgate.net

Materials Science and Engineering Innovations

In the field of materials science, this compound and its analogs are utilized to impart desirable properties to polymer composites and to modify the surfaces of inorganic materials, leading to the creation of advanced hybrid materials with enhanced performance characteristics.

Organophosphorus compounds are known for their flame retardant properties, and long-chain alkyl phosphates like this compound are being explored for their potential in this area. A closely related compound, dodecyl dihydrogen phosphate, has been shown to be effective in improving the fire safety of epoxy resin composites. These compounds can act as flame retardants through a combination of condensed-phase and gas-phase mechanisms.

In the condensed phase, upon heating, the phosphate groups can decompose to form phosphoric acid, which promotes the charring of the polymer matrix. This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles. In the gas phase, phosphorus-containing radicals can be released, which can scavenge the highly reactive H• and OH• radicals in the flame, thereby inhibiting the combustion process.

The effectiveness of such flame retardants is often evaluated using cone calorimetry, which measures parameters like the heat release rate (HRR) and total heat release (THR). The inclusion of dodecyl dihydrogen phosphate in epoxy composites has been shown to significantly reduce these parameters.

Table 2: Cone Calorimetry Data for Epoxy Composites with a Dodecyl Dihydrogen Phosphate-Based Flame Retardant Data is based on studies of dodecyl dihydrogen phosphate in epoxy resins and is for illustrative purposes.

| Sample | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (TTI) (s) |

|---|---|---|---|

| Pure Epoxy | 1250 | 110 | 35 |

| Epoxy + 10% Flame Retardant | 850 | 85 | 42 |

The performance of polymer composites can be significantly improved by enhancing the interaction between the inorganic filler and the polymer matrix. This compound and similar long-chain alkyl phosphates can be used as surface modifying agents for inorganic fillers. The phosphate group can interact with the surface of the filler, while the long alkyl chains can entangle with the polymer matrix, creating a strong interfacial bond.

This improved interfacial adhesion leads to more efficient stress transfer from the polymer matrix to the filler, resulting in enhanced mechanical properties such as tensile strength and modulus. For example, the use of 10-methacryloyloxydecyl dihydrogen phosphate, a compound with a similar long alkyl phosphate structure, has been investigated as a coupling agent in dental composites to improve the bonding between the filler and the resin matrix. The surface modification of fillers can lead to better dispersion within the polymer and a reduction in agglomeration, which further contributes to the improvement of the composite's mechanical performance.

Table 3: Effect of Filler Surface Modification on the Tensile Strength of a Polymer Composite This table presents illustrative data on the impact of surface modification on the mechanical properties of a generic polymer composite.

| Filler Treatment | Filler Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Untreated | 10 | 45 | 3.5 |

| Surface Modified | 10 | 65 | 2.8 |

| Untreated | 20 | 52 | 2.9 |

Additives for Enhanced Mechanical Properties of Polymeric Systems

The incorporation of organophosphate compounds into polymeric systems has been investigated as a strategy to improve their mechanical characteristics. While direct studies on this compound are not extensively detailed in the provided search results, research on analogous long-chain alkyl phosphate monomers provides significant insights into its potential role. For instance, 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), a structurally similar compound, has been shown to enhance both the polymerization kinetics and the flexural strength of self-adhesive, remineralizing dental composites. researchgate.net The presence of the phosphate group can promote adhesion to inorganic fillers and substrates, while the long alkyl chains can influence the viscoelastic properties of the polymer matrix.

In a broader context, phosphate-based additives are known to contribute to the strength development in geopolymer mortars. The addition of phosphorus-containing compounds can facilitate the dissolution of amorphous phases in materials like fly ash, thereby augmenting the geopolymerization process and leading to improved compressive and flexural strength. mdpi.com It is plausible that this compound, when incorporated into certain polymer composites, could act as a plasticizer or a compatibilizer at the interface between organic and inorganic phases, leading to a more homogenous material with enhanced toughness and flexibility. The long decyl chains could provide internal lubrication, allowing polymer chains to slide past one another more easily, thus improving impact resistance.

Table 1: Effect of 10-MDP Concentration on Mechanical Properties of Dental Composites

| 10-MDP (wt%) | Maximum Rate of Polymerization (% s⁻¹) | Degree of Conversion (%) | Flexural Strength (MPa) |

|---|---|---|---|

| 0 | 2.5 | 67 | 106 |

| 5 | - | - | 136 |

| 20 | 3.5 | 83 | - |

Data adapted from studies on 10-methacryloyloxydecyl dihydrogen phosphate, a compound analogous to this compound. researchgate.net

Electrochemical Sensor and Biosensor Development

The development of sensitive and selective electrochemical sensors is a significant area of research. While the direct use of this compound as the primary recognition element in sensors is not prominently featured in the provided results, its properties suggest potential applications in sensor construction. Organophosphates can be used to create ion-selective membranes for the detection of various ions. For instance, PVC-based ion-selective flexible sensors have been developed for sensing monohydrogen and dihydrogen phosphate ions in water, utilizing specific ionophores within the membrane. aiche.org

This compound, with its ability to form stable layers and interact with specific analytes, could potentially be incorporated into the sensing membrane of an electrochemical sensor. The two long alkyl chains would provide the necessary lipophilicity to ensure the stable incorporation of the molecule within a polymeric membrane matrix. The phosphate head group could then act as an ionophore or a complexing agent for target analytes. For example, it could be used in the development of sensors for metal ions, where the phosphate group would selectively bind to the metal cation, leading to a measurable change in the electrochemical signal. Furthermore, its surfactant properties could be utilized to modify electrode surfaces, enhancing their conductivity and resistance to fouling. mdpi.com

Table 2: Performance Characteristics of a Phosphate-Selective Electrode

| Parameter | Value |

|---|---|

| Linear Range | 0.02–3 mg/L |

| Detection Limit | 0.004 mg/L |

| Response Time | < 60 s |

| Reproducibility (RSD) | < 3% |

Data from a study on a bifunctional boron-doped diamond electrode for phosphate detection, illustrating typical performance metrics for such sensors. nih.gov

Surfactant-Based Applications in Emulsification and Dispersion

This compound is an anionic surfactant, and its molecular structure is well-suited for applications in emulsification and dispersion. smolecule.com The molecule possesses a hydrophilic phosphate head and two long hydrophobic decyl tails. This amphiphilic nature allows it to adsorb at the interface between immiscible liquids, such as oil and water, reducing the interfacial tension and facilitating the formation of stable emulsions. mdpi.comwhiterose.ac.uk The two alkyl chains provide significant steric hindrance, which can prevent the coalescence of dispersed droplets, thereby enhancing the long-term stability of the emulsion.

In dispersion applications, this compound can be used to stabilize solid particles in a liquid medium. rsc.org It adsorbs onto the surface of the particles, with the phosphate group interacting with the particle surface and the decyl chains extending into the liquid phase. This creates a repulsive barrier that prevents the particles from agglomerating. This property is valuable in a wide range of industrial formulations, including paints, inks, and agrochemicals, where uniform and stable dispersions are crucial for product performance. The effectiveness of dialkyl phosphates as emulsifiers is supported by the successful use of structurally similar compounds, such as di-dodecyl sulfosuccinate, in creating stable aqueous dispersions of hydrophobic polymers. google.com

Environmental and Geochemical Research Applications

The unique interfacial properties of this compound also lend themselves to a variety of applications in environmental and geochemical research, particularly in the areas of mineral processing, water treatment, and the control of crystallization processes.

Mineral Flotation and Separation Technologies

In the field of mineral processing, froth flotation is a widely used technique for separating valuable minerals from gangue. The selectivity of this process relies on the differential wettability of mineral surfaces, which can be controlled by the addition of chemical reagents known as collectors. This compound can function as an effective collector in the flotation of certain minerals, particularly phosphate ores. researchgate.netmdpi.com

As an anionic collector, this compound can selectively adsorb onto the surface of phosphate minerals like apatite, rendering them hydrophobic. semanticscholar.org The phosphate head group of the collector interacts with the cationic sites on the mineral surface, while the two long decyl chains orient outwards, creating a non-polar surface that readily attaches to air bubbles. These mineral-laden bubbles then rise to the surface and are collected as a froth, separating the valuable phosphate from the hydrophilic gangue minerals. The use of organophosphate collectors is a well-established practice in the phosphate industry, and the long alkyl chains of this compound would contribute to a strong hydrophobic character, potentially leading to high recovery rates. researchgate.net

Table 3: Common Reagents in Phosphate Ore Flotation

| Reagent Type | Example | Function |

|---|---|---|

| Collector | Fatty Acids, This compound (Anionic) | Renders valuable mineral hydrophobic |

| Depressant | Sodium Silicate, Starch | Renders gangue minerals hydrophilic |

| pH Modifier | Sulfuric Acid, Sodium Hydroxide | Controls the surface charge of minerals |

Adsorption in Water Treatment and Remediation Contexts

This compound's ability to act as an extractant for metal ions makes it a candidate for applications in water treatment and remediation, specifically through solvent extraction processes. smolecule.com This technique is used to selectively remove dissolved metal contaminants from aqueous solutions. In this context, this compound, dissolved in an organic solvent that is immiscible with water, is contacted with the contaminated water. The acidic phosphate group can chelate with metal cations, partitioning them from the aqueous phase into the organic phase. smolecule.com

This application is particularly relevant for the separation and recovery of valuable or hazardous metals from industrial wastewater or in hydrometallurgical processes. Research has demonstrated the potential of this compound in the selective extraction of lanthanides and actinides from aqueous solutions, highlighting its utility in the context of nuclear fuel reprocessing and the remediation of radioactive waste streams. smolecule.com The efficiency of the extraction process is dependent on factors such as the pH of the aqueous solution and the presence of other complexing agents.

Influence on Crystal Growth and Morphology of Inorganic Salts

The two long decyl chains of this compound would provide a steric barrier, preventing the further addition of growth units to the faces where it has adsorbed. This can result in the formation of smaller, more uniform crystals or crystals with a different aspect ratio compared to those grown in the absence of the additive. This phenomenon is of interest in various fields, from preventing the formation of scale in industrial water systems to controlling the particle size of active pharmaceutical ingredients. The effect of anionic surfactants on crystal growth has been observed for compounds like calcium hydrogen phosphate dihydrate, where their presence can inhibit crystal growth and even lead to the formation of different crystalline phases. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 10-methacryloyloxydecyl dihydrogen phosphate |

| Apatite |

| Boron |

| Calcium hydrogen phosphate dihydrate |

| This compound |

| Di-dodecyl sulfosuccinate |

| Monohydrogen phosphate |

| Dihydrogen phosphate |

| Pine Oil |

| Polyvinyl chloride |

| Sodium Hydroxide |

| Sodium Silicate |

| Starch |

| Sulfuric Acid |

Environmental Fate and Mechanistic Toxicology Research

Degradation Pathways and Mechanisms

The degradation of didecyl hydrogen phosphate (B84403) in the environment can occur through several biotic and abiotic processes. The primary pathways involve the cleavage of its ester bonds and potential oxidation of its alkyl chains.

Hydrolytic Stability and Enzymatic Degradation (Phosphatase-mediated)

The stability of didecyl hydrogen phosphate is largely determined by the susceptibility of its phosphoester bonds to hydrolysis. While abiotic hydrolysis can occur, the process is often significantly accelerated by microbial activity researchgate.net. The primary mechanism for the biological breakdown of such organophosphate esters is enzymatic hydrolysis, specifically mediated by phosphatase enzymes mdpi.com.

Phosphatases are a broad group of hydrolase enzymes that catalyze the removal of phosphate groups from molecules by cleaving phosphoric acid monoester and diester bonds. In the context of this compound, these enzymes attack the P-O-C (phosphorus-oxygen-carbon) linkage. This enzymatic action breaks the ester bond, leading to the release of the two decyl alcohol molecules and inorganic phosphate. This process is a critical step in the mineralization of the compound in soil and aquatic environments, converting the organic phosphorus into a form that can be utilized by microorganisms and plants nih.gov. The rate of this degradation can be influenced by environmental factors such as temperature, pH, and the abundance and diversity of microbial communities capable of producing these enzymes researchgate.netnih.govfao.org.

Oxidation and Dephosphorylation Pathways

In addition to hydrolysis, other degradation pathways can contribute to the transformation of this compound. Oxidation represents a potential abiotic or biotic pathway for altering the molecule's structure mdpi.com. The long decyl chains are susceptible to oxidative attack, which could lead to the formation of hydroxylated or carboxylated intermediates. Atmospheric transformation via oxidation has been identified as a source of some organophosphate esters from precursor compounds, highlighting the relevance of oxidative processes scholaris.ca.

Dephosphorylation is the ultimate step in the degradation of the molecule's core structure, involving the cleavage of the phosphate group from the organic moieties. This is fundamentally achieved through the hydrolysis of the ester bonds as described previously mdpi.com. Therefore, dephosphorylation is not a separate pathway but rather the result of the hydrolytic degradation process, which effectively breaks down the parent compound into simpler, less complex substances: decyl alcohol and phosphoric acid.

Environmental Transport and Distribution Research

The movement and partitioning of this compound in the environment are governed by its physicochemical properties, particularly its amphiphilic nature. Its long alkyl chains render it hydrophobic, while the phosphate group provides a site for polar interactions.

Sorption Potential in Soil and Sediment Environments

This compound is expected to exhibit very strong sorption to soil and sediment particles. This high sorption potential is a result of two primary mechanisms acting in concert:

Hydrophobic Partitioning: The two long (C10) decyl chains are nonpolar and lipophilic, leading to strong hydrophobic interactions with soil organic matter (SOM). Chemicals with high hydrophobicity preferentially partition from the water phase into the organic carbon fraction of soils and sediments mdpi.com.

Surface Complexation: The negatively charged phosphate headgroup can form strong bonds with mineral surfaces in the soil researchgate.netsemanticscholar.org. Specifically, it can form inner-sphere complexes with metal oxides, such as those of iron (Fe) and aluminum (Al), which are common in many soil types mdpi.com. This is a well-established retention mechanism for both inorganic phosphate and other organophosphorus compounds doaj.org.

The combination of these powerful interaction mechanisms results in a high affinity for the solid phase, significantly limiting the concentration of this compound in the aqueous phase of soil and sediment.

| Soil Property | Influence on Sorption | Governing Mechanism |

|---|---|---|

| Soil Organic Matter (SOM) Content | Increases Sorption | Hydrophobic partitioning of the decyl chains. |

| Clay Content & Mineralogy | Increases Sorption | Surface complexation of the phosphate group with Al/Fe oxides. |

| pH | Complex (Affects mineral surface charge and compound speciation) | Influences the charge on both the phosphate headgroup and mineral surfaces, affecting complexation. |

| Cation Exchange Capacity (CEC) | Minor Influence | Less dominant than hydrophobic partitioning and surface complexation. |

Mobility and Bioaccumulation Potential

The strong sorption behavior of this compound directly dictates its mobility and bioaccumulation potential.

Mobility: Due to its high sorption potential in soil and sediment, the mobility of this compound is expected to be extremely low. It will be tightly bound to particles, minimizing its potential to leach into groundwater or be transported in surface water runoff except via erosion of contaminated soil particles.

Bioaccumulation Potential: Organophosphate esters with high hydrophobicity have a greater potential to bioaccumulate in living organisms researchgate.netnih.gov. The bioaccumulation factor (BAF) for many OPEs shows a positive correlation with their octanol-water partitioning coefficient (Kow), a measure of hydrophobicity researchgate.net. This compound, with its two C10 alkyl chains, is a highly lipophilic molecule. This suggests a high potential for it to partition from the environment into the fatty tissues of organisms, leading to bioaccumulation. Studies on other long-chain OPEs confirm their tendency to accumulate in biota nih.govresearchgate.net.

Mechanistic Insights into Biological and Cellular Toxicity

The toxicity of this compound at the cellular level is likely driven by its amphiphilic, surfactant-like structure. While some organophosphates are known for specific neurotoxic effects via acetylcholinesterase inhibition, the pronounced amphiphilicity of this compound points toward a more direct, membrane-disruptive mechanism of cytotoxicity wikipedia.orgmdpi.com.

As an amphiphilic molecule, it possesses both a hydrophilic (phosphate) head and two large hydrophobic (decyl) tails. This structure allows it to interact strongly with the lipid bilayers that form cell membranes researchgate.net. The primary mechanism of toxicity is believed to be the insertion of the long, nonpolar decyl chains into the hydrophobic core of the cell membrane escholarship.orgnih.gov. This intercalation disrupts the ordered structure and fluidity of the lipid bilayer, compromising its integrity.

This physical disruption can lead to several cytotoxic effects:

Increased Membrane Permeability: The disruption of the lipid packing allows for the uncontrolled passage of ions and small molecules across the membrane, upsetting critical electrochemical gradients.

Loss of Barrier Function: The cell can no longer maintain its internal environment, leading to the leakage of essential cytoplasmic components.

Cell Lysis: At sufficient concentrations, the extensive damage to the membrane can lead to its complete rupture and cell death escholarship.org.

This mechanism of membrane disruption is a common mode of action for many cationic and anionic surfactants and is a primary driver of their general cytotoxicity nih.govacs.org.

Interactions with Cellular Components and Metabolic Pathways

Specific research detailing the direct interactions of this compound with cellular components and metabolic pathways is limited. However, its chemical structure provides insight into its likely behavior. As an amphiphilic molecule with two long, hydrophobic alkyl (decyl) chains and a hydrophilic phosphate headgroup, this compound is expected to interact with lipid-based structures within a cell.

This amphiphilic nature suggests a potential for integration into the lipid bilayers of cell membranes. Such an interaction could alter membrane fluidity and permeability. The phosphate headgroup may engage in electrostatic interactions and hydrogen bonding with components of the cell membrane, such as the phosphate and glycerol (B35011) groups on phospholipids (B1166683), while the long alkyl chains would interact with the hydrophobic core of the lipid bilayer. This mechanism is observed with similar long-chain alkyl phosphates, such as hexadecyl dihydrogen phosphate, which are used in drug delivery systems to facilitate the permeation of therapeutic agents across cellular barriers.

Regarding metabolic pathways, inorganic phosphate is an essential component of cellular energy metabolism, required for processes like glycolysis and oxidative phosphorylation, and is a building block for phospholipids, DNA, and RNA. nih.govmdpi.com While the impact of a specific dialkyl phosphate like this compound on these pathways has not been directly studied, it is known that dietary phosphate levels can influence both glucose and lipid metabolism. nih.gov High phosphate intake has been shown in animal studies to suppress the expression of hepatic lipogenic genes and increase the expression of genes related to lipid oxidation in brown adipose tissue. nih.gov However, it is important to note that this compound is an organic ester, and its effects would be distinct from those of inorganic phosphate. It is primarily considered a detoxification product of more complex organophosphates and is not known to be a significant modulator of core metabolic pathways. researchgate.netnih.gov

Subcellular Responses to this compound Exposure

Direct studies on the subcellular localization and specific organellar responses to this compound exposure are not available in the current body of scientific literature. The compound's potential to interact with and disrupt cellular membranes suggests that its effects would likely be concentrated at the plasma membrane and the membranes of subcellular organelles like mitochondria and the endoplasmic reticulum.

The concept of subcellular localization is critical to understanding a protein's function, and by extension, how a xenobiotic might disrupt it. nih.govelifesciences.org For example, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, is also found in the nucleus where it performs non-glycolytic functions. nih.govnih.gov A chemical that alters the partitioning of such multifunctional proteins between the cytosol and nucleus could have wide-ranging effects. While there is no evidence that this compound specifically does this, its membrane-interactive properties could theoretically disrupt signaling cascades that originate at the plasma membrane and influence nuclear processes.

Given that many organophosphate ester flame retardants and plasticizers are known to be physically added to materials rather than chemically bonded, they can leach into the environment. wikipedia.org If this compound were used in a similar industrial context, its persistence and lipophilicity would govern its subcellular fate, likely leading to accumulation in lipid-rich compartments.

Comparisons with Other Organophosphate Toxicants

A crucial distinction exists between dialkyl phosphates, such as this compound, and the broader category of organophosphate (OP) toxicants, particularly OP insecticides. food.gov.ukresearchgate.net The primary difference lies in their chemical structure, mechanism of action, and resulting toxicity.

Organophosphate insecticides are typically tri-esters of phosphoric acid (or thiophosphoric acid) and are potent inhibitors of the enzyme acetylcholinesterase (AChE). wikipedia.orgnih.gov By inactivating AChE through phosphorylation, these compounds cause an accumulation of the neurotransmitter acetylcholine in nerve synapses, leading to overstimulation of cholinergic receptors and potentially fatal neurotoxicity. researchgate.netnih.gov

In contrast, dialkyl phosphates are di-esters of phosphoric acid. They are the metabolic byproducts of the hydrolysis of OP insecticides in the body—a process generally considered a form of detoxification. researchgate.netnih.gov DAPs lack the third ester linkage that is crucial for the potent inhibition of AChE and are therefore significantly less toxic. researchgate.netnih.gov While urinary DAPs are used as biomarkers for exposure to parent OP insecticides, a direct relationship between DAP levels and the critical toxic effect (AChE inhibition) has not been established. nih.gov

The toxicological profiles of different parent OP insecticides also vary significantly from one another. For example, a prospective study of human self-poisoning cases showed that dimethoate and fenthion were associated with significantly higher mortality rates than chlorpyrifos, despite chlorpyrifos often being more toxic in animal studies. nih.gov This highlights that even within the class of potent OP toxicants, substantial variability exists in clinical course and outcome. nih.gov this compound, as a simple DAP, does not fit within this spectrum of acute neurotoxicants. Its potential for toxicity would likely stem from different mechanisms, such as membrane disruption, which is more characteristic of surfactants or other amphiphilic molecules.

| Feature | This compound (a Dialkyl Phosphate) | Organophosphate Insecticides (e.g., Chlorpyrifos, Malathion) |

|---|---|---|

| Chemical Structure | Di-ester of phosphoric acid | Tri-ester of phosphoric or thiophosphoric acid food.gov.uk |

| Primary Role | Metabolite/degradation product of parent OPs researchgate.netnih.gov | Active ingredient in pesticides wikipedia.org |

| Primary Mechanism of Toxicity | Not a potent acetylcholinesterase inhibitor; potential for membrane disruption due to amphiphilic nature researchgate.net | Inhibition of acetylcholinesterase (AChE), leading to cholinergic crisis researchgate.netnih.gov |

| Relative Acute Toxicity | Generally considered low / significantly less toxic than parent compounds researchgate.net | High; can be lethal at sufficient doses nih.govnih.gov |

| Biological Significance | Used as a biomarker of exposure to parent OP compounds wikipedia.orgnih.gov | Potent neurotoxicants designed for insecticidal activity wikipedia.org |

Advanced Analytical and Computational Methodologies in Didecyl Hydrogen Phosphate Research

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy is fundamental to understanding the atomic and molecular properties of didecyl hydrogen phosphate (B84403). By analyzing how the molecule interacts with electromagnetic radiation, researchers can determine its functional groups, bonding arrangements, and electronic structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in didecyl hydrogen phosphate. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, including stretching and bending, create a unique spectral fingerprint.

Key vibrational bands observed in the FTIR spectrum of organophosphate compounds similar to this compound include:

P=O (Phosphoryl) Stretching: This is a prominent and characteristic absorption for phosphate compounds. The strong band typically appears in the region of 1356-1260 cm⁻¹. vixra.org

P-O-C (Phosphate Ester) Stretching: The asymmetric and symmetric stretching vibrations of the P-O-C linkage are crucial for confirming the ester structure. These bands are generally found in the fingerprint region, with antisymmetric stretching appearing around 1030 cm⁻¹ and symmetric stretching near 957 cm⁻¹. ufop.br

O-H (Hydroxyl) Stretching: The hydroxyl group of the phosphate moiety gives rise to a broad and strong absorption band, typically in the range of 3600-2600 cm⁻¹. ufop.brresearchgate.net The broadness is indicative of hydrogen bonding. A band for O-H stretching due to water of crystallization may also be observed around 2975 cm⁻¹. vixra.orgresearchgate.net

C-H (Alkyl) Stretching: The long decyl chains produce characteristic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2932-2850 cm⁻¹ range. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| O-H (Phosphate) | Stretching | 3600 - 2600 (broad) | ufop.brresearchgate.net |

| C-H (Alkyl) | Stretching | 2932 - 2850 | researchgate.net |

| P=O (Phosphoryl) | Stretching | 1356 - 1260 | vixra.org |

| P-O-C | Antisymmetric Stretching | ~1030 | ufop.br |

| P-O-H | Symmetrical Stretching | ~2350 | vixra.org |

The precise positions of these peaks can be influenced by the molecular environment, including solvent effects and intermolecular interactions, providing further structural information. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within a material. When applied to this compound, XPS provides valuable data on the core-level electrons of phosphorus, oxygen, and carbon.

High-resolution XPS spectra reveal chemical shifts in binding energies that are indicative of specific bonding environments: